Exatecan (mesylate) (GMP)

Topoisomerase I Inhibition Potency Comparison Camptothecin Derivatives

Exatecan mesylate (GMP) is a water-soluble, hexacyclic camptothecin derivative that directly inhibits DNA topoisomerase I without enzymatic activation (IC50: 0.975 μg/mL). Unlike irinotecan, it overcomes P-gp-mediated multidrug resistance and demonstrates potency in SN-38/irinotecan-resistant models. This GMP-grade material is purpose-built for ADC payload-linker conjugation, IND-enabling studies, and clinical trial supply, with scalable annual capacity up to 5 kg.

Molecular Formula C25H26FN3O7S
Molecular Weight 531.6 g/mol
CAS No. 169869-90-3
Cat. No. B1662897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan (mesylate) (GMP)
CAS169869-90-3
Synonyms(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate
DX 8951
DX 8951f
DX-8951
DX-8951a
DX-8951f
exatecan
exatecan mesilate hydrate
exatecan mesylate
exatecan methanesulfonate dihydrate
Molecular FormulaC25H26FN3O7S
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
InChIInChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
InChIKeyBICYDYDJHSBMFS-GRGFAMGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan (mesylate) GMP CAS 169869-90-3: Key Characteristics for Procurement and Research Use


Exatecan mesylate (DX-8951f), CAS 169869-90-3, is a semisynthetic, water-soluble derivative of camptothecin that functions as a DNA topoisomerase I (TOP1) inhibitor with an IC50 of 2.2 μM (0.975 μg/mL) . Unlike the prodrug irinotecan, exatecan does not require enzymatic activation to exert its cytotoxic effects [1]. The compound is available in GMP grade, which is essential for late-stage preclinical development, IND-enabling studies, and clinical trial material supply .

Why In-Class Substitution with Generic Topoisomerase I Inhibitors Fails for Exatecan (mesylate) GMP Applications


Exatecan mesylate is structurally and functionally distinct from other camptothecin-derived topoisomerase I inhibitors. It is a hexacyclic, water-soluble analog that exhibits a unique combination of high intrinsic potency, activity against multidrug-resistant cell lines, and a favorable pharmacokinetic profile characterized by linear clearance and moderate interpatient variability [1]. Furthermore, exatecan has demonstrated clinical activity in tumors resistant to irinotecan (CPT-11) and topotecan, underscoring a lack of cross-resistance [2]. These attributes cannot be assumed for other in-class compounds like topotecan, SN-38, or belotecan, making direct substitution in research or development programs scientifically unsound and potentially misleading.

Quantitative Differentiation of Exatecan (mesylate) GMP from Closest Analogs: A Comparative Evidence Guide


Intrinsic Topoisomerase I Inhibitory Potency of Exatecan Mesylate vs. Camptothecin Analogs

Exatecan mesylate (DX-8951f) demonstrates significantly greater intrinsic potency against topoisomerase I compared to other camptothecin analogs. In a direct in vitro comparison, exatecan was found to be approximately 3-fold more potent than SN-38 (the active metabolite of irinotecan), 10-fold more potent than topotecan, and 20-fold more potent than camptothecin as an inhibitor of topoisomerase I activity . In cell-based antiproliferative assays, the differential widens, with exatecan exhibiting 6-fold and 28-fold greater activity than SN-38 and topotecan, respectively, across a panel of 32 malignant cell lines .

Topoisomerase I Inhibition Potency Comparison Camptothecin Derivatives

Activity of Exatecan Mesylate in SN-38-Resistant Cancer Cell Lines

A key differentiator for exatecan mesylate is its potent activity against cell lines with acquired resistance to SN-38, the active metabolite of irinotecan. In a head-to-head comparison, exatecan showed a mean GI50 of 0.186 ng/mL against parental PC-6 lung cancer cells and 0.395 ng/mL against the SN-38-resistant variant PC-6/SN2-5, representing only a 2.1-fold loss of potency [1]. This is a crucial advantage, as resistance to irinotecan via mechanisms such as P-glycoprotein-mediated efflux is a significant clinical limitation [2].

Drug Resistance SN-38 ADC Payload Multidrug Resistance

Clinical Activity of Exatecan Mesylate in Irinotecan-Resistant Colorectal Carcinoma

The preclinical evidence of non-cross-resistance is corroborated by clinical observations. In a Phase I trial of exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks, objective antitumor activity was documented in a patient with fluoropyrimidine- and irinotecan-resistant colorectal carcinoma, who achieved a partial response [1]. Minor responses were also observed in additional patients with irinotecan-resistant colorectal cancer. This clinical evidence of activity in a heavily pretreated, irinotecan-refractory population distinguishes exatecan from other topoisomerase I inhibitors and validates its potential in overcoming specific resistance mechanisms.

Clinical Trial Drug Resistance Colorectal Cancer Phase I

Pharmacokinetic Linearity and Moderate Interpatient Variability of Exatecan Mesylate vs. Other Camptothecins

The pharmacokinetic (PK) profile of exatecan mesylate is characterized by linear clearance and moderate interpatient variability, which is a significant advantage for clinical development and dosing. In a Phase I study, the clearance of total drug was 2.1 ± 1.1 L/h/m² (mean ± SD), and the clearance of the active lactone form was 6.8 ± 2.8 L/h/m² [1]. The interpatient variability in PK parameters for exatecan was reported to be similar to or smaller than that observed with other camptothecin derivatives [1]. In contrast, the PK of irinotecan and its active metabolite SN-38 is known to be highly variable due to genetic polymorphisms in UGT1A1-mediated glucuronidation, complicating dosing and increasing toxicity risk [2].

Pharmacokinetics Variability ADC Development Clinical Dosing

GMP-Grade Availability and Scalability of Exatecan Mesylate for ADC Manufacturing

For drug development programs, particularly those involving antibody-drug conjugates (ADCs), the availability of the payload in GMP grade is non-negotiable. Exatecan mesylate is commercially available in GMP grade with an annual manufacturing capacity of up to 5 kg . This is a critical differentiator from many other potent cytotoxins or experimental analogs, which may only be available in research-grade quantities or with limited scalability. The established GMP supply chain for exatecan mesylate enables seamless transition from early discovery to IND-enabling toxicology studies and clinical manufacturing, reducing development timelines and regulatory risk .

GMP Manufacturing ADC Linker-Payload Clinical Supply Scalability

Solubility and Formulation Advantages of Exatecan Mesylate Salt Form

The mesylate salt form of exatecan (DX-8951f) confers significant solubility advantages over the free base, which is critical for both in vitro handling and in vivo formulation. Exatecan mesylate is soluble in water (up to 8 mg/mL at 25°C) and DMSO (10 mg/mL) . This water solubility is a direct consequence of the mesylate counterion and is a key improvement over the poorly water-soluble camptothecin parent molecule . The improved aqueous solubility facilitates the preparation of dosing solutions for in vivo studies and simplifies the bioconjugation process for ADC linker-payload synthesis, where water-miscible solvents are often preferred.

Solubility Formulation Mesylate Salt Bioconjugation

High-Impact Application Scenarios for Exatecan (mesylate) GMP in Drug Discovery and Development


ADC Payload for Targeting Irinotecan- and Multidrug-Resistant Tumors

The demonstrated activity of exatecan mesylate against SN-38-resistant cell lines (GI50 = 0.395 ng/mL vs. 0.186 ng/mL in parental cells, a 2.1-fold shift) and clinical activity in irinotecan-resistant colorectal cancer make it a strategically superior payload for ADCs targeting tumors with acquired or intrinsic resistance to irinotecan-based therapies [REFS-1, REFS-2]. This scenario is particularly relevant for ADC programs focused on colorectal, gastric, and lung cancers where prior irinotecan exposure is common.

GMP-Grade Payload for Late-Stage Preclinical and Clinical ADC Manufacturing

The availability of exatecan mesylate in GMP grade with scalable annual capacity (up to 5 kg) directly supports the transition of ADC programs from discovery to IND-enabling studies and clinical trials [REFS-1, REFS-2]. This scenario applies to any biopharmaceutical company or CDMO seeking a reliable, regulatory-compliant supply of a potent TOP1 inhibitor payload for cGMP manufacturing of linker-payloads and final ADC drug products.

In Vivo Efficacy Studies in Xenograft Models Requiring High Potency and Tolerability

The high intrinsic potency of exatecan mesylate (IC50 = 0.975 μg/mL) and its superior antitumor activity compared to irinotecan and topotecan in human tumor xenograft models [1] make it an ideal tool compound for in vivo proof-of-concept studies. Researchers evaluating novel tumor-targeting strategies or combination therapies can leverage exatecan's high efficacy and favorable PK profile to achieve robust tumor growth inhibition at well-tolerated doses.

Research on Topoisomerase I Inhibition Mechanisms and Drug Resistance Pathways

The unique hexacyclic structure of exatecan and its ability to overcome P-glycoprotein-mediated multidrug resistance [1] provide a valuable molecular probe for investigating mechanisms of topoisomerase I inhibition, DNA damage response, and drug resistance pathways. Comparative studies with exatecan, SN-38, and topotecan can elucidate structure-activity relationships and inform the design of next-generation TOP1 inhibitors with improved resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan (mesylate) (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.